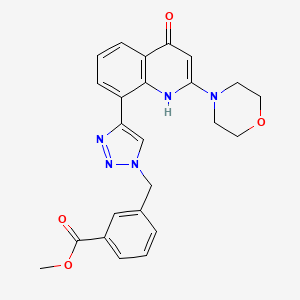
OSu-Glu-VC-PAB-MMAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSu-Glu-VC-PAB-MMAD is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of a potent tubulin inhibitor, Monomethyl auristatin D (MMAD), linked via a cleavable linker OSu-Glu-VC-PAB. This compound is known for its potent antitumor activity and is primarily used in targeted cancer therapy .
Preparation Methods
The synthesis of OSu-Glu-VC-PAB-MMAD involves the conjugation of MMAD with the cleavable linker OSu-Glu-VC-PAB. The synthetic route typically includes the following steps:
Activation of the linker: The OSu-Glu-VC-PAB linker is activated to form a reactive intermediate.
Conjugation with MMAD: The activated linker is then conjugated with MMAD under specific reaction conditions to form the final compound.
The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate and the final product .
Chemical Reactions Analysis
OSu-Glu-VC-PAB-MMAD undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker OSu-Glu-VC-PAB can be cleaved under specific conditions, releasing the active drug MMAD.
Substitution reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include reducing agents and specific enzymes that facilitate the cleavage of the linker . The major product formed from these reactions is the active drug MMAD, which exerts its antitumor effects by inhibiting tubulin polymerization .
Scientific Research Applications
OSu-Glu-VC-PAB-MMAD has several scientific research applications, particularly in the field of targeted cancer therapy. Some of its applications include:
Development of ADCs: The compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells
Cancer research: It is used in preclinical studies to evaluate the efficacy and safety of new cancer therapies
Biological studies: The compound is used to study the mechanisms of drug delivery and release in biological systems
Mechanism of Action
The mechanism of action of OSu-Glu-VC-PAB-MMAD involves the following steps:
Targeting cancer cells: The ADC targets specific antigens on the surface of cancer cells.
Internalization and cleavage: Once bound to the cancer cell, the ADC is internalized, and the cleavable linker OSu-Glu-VC-PAB is cleaved, releasing the active drug MMAD.
Inhibition of tubulin polymerization: MMAD inhibits tubulin polymerization, disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
OSu-Glu-VC-PAB-MMAD is unique due to its specific linker and potent tubulin inhibitor. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule-targeting agents used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs
These compounds share similar mechanisms of action but differ in their specific linkers and cytotoxic agents, which can influence their efficacy and safety profiles .
Properties
Molecular Formula |
C69H102N12O16S |
|---|---|
Molecular Weight |
1387.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1 |
InChI Key |
UIBXHQRWALHYRT-FUSFFIKHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)



![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)




![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)
![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)
